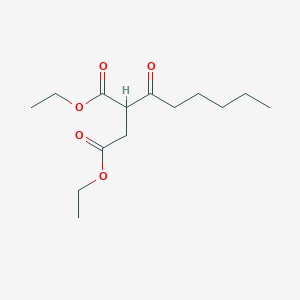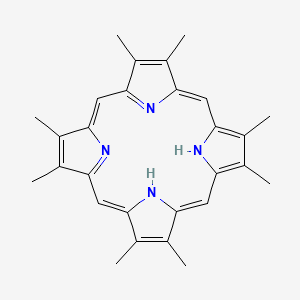![molecular formula C20H26O4S B13774792 4-[4-(Octyloxy)benzene-1-sulfonyl]phenol CAS No. 84796-05-4](/img/structure/B13774792.png)
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol is an organic compound that belongs to the class of sulfonyl phenols It is characterized by the presence of an octyloxy group attached to a benzene ring, which is further connected to a sulfonyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octyloxy)benzene-1-sulfonyl]phenol typically involves the following steps:
Formation of 4-(Octyloxy)benzene-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-(octyloxy)benzene with chlorosulfonic acid.
Conversion to this compound: The sulfonyl chloride intermediate is then reacted with phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, and the sulfonyl group can be reduced to sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Scientific Research Applications
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Octyloxy)benzene-1-sulfonyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzene-1-sulfonyl chloride: Similar structure with a benzyloxy group instead of an octyloxy group.
4-(Methoxy)benzene-1-sulfonyl chloride: Contains a methoxy group instead of an octyloxy group.
Uniqueness
4-[4-(Octyloxy)benzene-1-sulfonyl]phenol is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules .
Properties
CAS No. |
84796-05-4 |
|---|---|
Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-(4-octoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C20H26O4S/c1-2-3-4-5-6-7-16-24-18-10-14-20(15-11-18)25(22,23)19-12-8-17(21)9-13-19/h8-15,21H,2-7,16H2,1H3 |
InChI Key |
ZHTKIXZNRYNLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


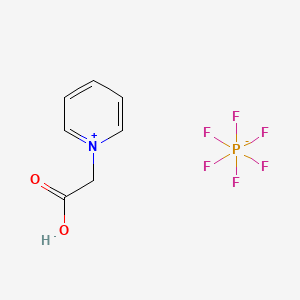
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)

![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
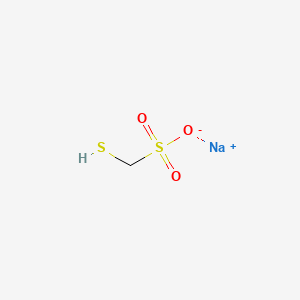
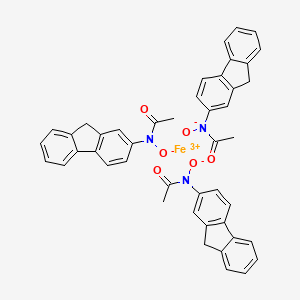
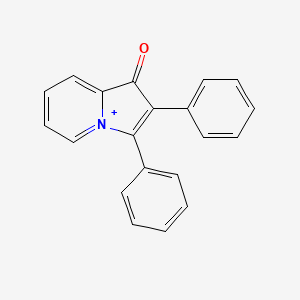
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
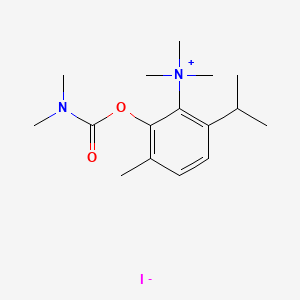
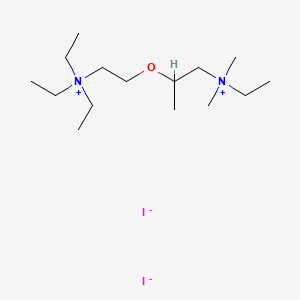
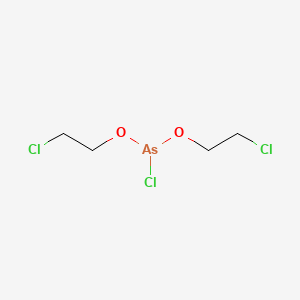
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
